molecular formula C15H12O B8676048 2-phenyl-2H-chromene

2-phenyl-2H-chromene

Cat. No. B8676048
M. Wt: 208.25 g/mol
InChI Key: TXZZTLRVXGOMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-2H-chromene is a useful research compound. Its molecular formula is C15H12O and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-phenyl-2H-chromene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenyl-2H-chromene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-phenyl-2H-chromene

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

2-phenyl-2H-chromene

InChI

InChI=1S/C15H12O/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-11,15H

InChI Key

TXZZTLRVXGOMAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=CC3=CC=CC=C3O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2'-Hydroxychalcone (9.0 g) was stirred with ethanol (100 ml) at room temperature whilst sodium borohydride (3.05 g) was added in small portions. After 2 hr. stirring the colourless solution was evaporated to dryness and acetic acid (100 ml) added. Toluene sulphonic acid (1.0 g) was added and the solution was heated on the steam bath for 30 min. The solution was diluted with water and extracted with toluene. The extract was washed with saturated sodium bicarbonate solution, dried over magnesium sulphate, and evaporated. The residue was chromatographed on neutral alumina to yield flav-3-ene (6.3 g) as an oil, identified by its n.m.r. spectrum. The multiplet at 5.8 p.p.m. is characteristic of flav-3-enes.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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